4-Methylcyclohexanonhelveticosid
Description
Cyclohexanone derivatives are widely studied for their chemical versatility and biological activities. For example, 4-Methylcyclohexanol (CAS 589-91-3), a related compound, has a molecular weight of 114.18 g/mol and is used in industrial synthesis . Similarly, 2-Methylcyclohexanone (CAS 583-60-8) is noted for its lower boiling point (164°C) and flammability (flash point 48°C) compared to other isomers .
Key properties inferred for 4-Methylcyclohexanonhelveticosid:
- Core structure: Cyclohexanone ring with a methyl group at the 4-position.
- Applications: Likely serves as an intermediate in organic synthesis or pharmacological studies, akin to other methyl-substituted cyclohexanones .
Properties
CAS No. |
40279-46-7 |
|---|---|
Molecular Formula |
C36H52O9 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-4,4'-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-21-4-13-35(14-5-21)44-28-17-30(42-22(2)31(28)45-35)43-24-6-11-33(20-37)26-7-10-32(3)25(23-16-29(38)41-19-23)9-15-36(32,40)27(26)8-12-34(33,39)18-24/h16,20-22,24-28,30-31,39-40H,4-15,17-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1 |
InChI Key |
LZGDYJHUXQMIQY-KXEPKUHUSA-N |
Isomeric SMILES |
CC1CCC2(CC1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C |
Canonical SMILES |
CC1CCC2(CC1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexanonhelveticosid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of high-pressure and high-temperature conditions, along with specialized catalysts, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methylcyclohexanonhelveticosid has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Positional Isomerism: The 4-methyl substitution in cyclohexanone derivatives (vs. 2-methyl in 2-Methylcyclohexanone) significantly alters physical properties like boiling point and solubility .
- Functional Group Impact: The presence of a glycosidic bond (hypothesized in this compound) could enhance bioavailability or target specificity in drug design, unlike non-glycosylated analogs .
Antimicrobial Activity
- Methyl 4-acetylcyclohexanecarboxylate exhibits moderate antimicrobial activity against Gram-positive bacteria, attributed to its acetyl group .
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